molecular formula C15H14N4O3S B264719 N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No. B264719
M. Wt: 330.4 g/mol
InChI Key: ODPACIQKGUJJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as PBOX-15, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. PBOX-15 belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide functions by inhibiting the activity of heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. HSP90 is overexpressed in cancer cells, and its inhibition by N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide leads to the degradation of various oncogenic proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer activity, N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has also been found to exhibit anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in lab experiments is its specificity for cancer cells, which reduces the risk of side effects on healthy cells. However, one limitation is the need for further studies to determine the optimal dosage and administration route for maximum efficacy.

Future Directions

There are several potential future directions for research on N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the development of N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in the treatment of other diseases, such as viral infections and inflammatory disorders.
In conclusion, N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a promising compound with potential applications in cancer treatment. Its specificity for cancer cells and mechanism of action make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential use in combination with other anticancer agents.

Synthesis Methods

The synthesis of N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide involves the reaction between 3-pyridin-4-yl-1,2,4-oxadiazole-5-carbaldehyde and N-methylbenzenesulfonamide in the presence of a catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been studied for its potential as an anticancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes it a promising candidate for cancer treatment, as it targets only the cancer cells and leaves healthy cells unaffected.

properties

Product Name

N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H14N4O3S/c1-19(23(20,21)13-5-3-2-4-6-13)11-14-17-15(18-22-14)12-7-9-16-10-8-12/h2-10H,11H2,1H3

InChI Key

ODPACIQKGUJJBG-UHFFFAOYSA-N

SMILES

CN(CC1=NC(=NO1)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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